![molecular formula C14H11N3O4 B3023652 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-imidazol-4-yl)propanoic acid CAS No. 5959-79-5](/img/structure/B3023652.png)
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-imidazol-4-yl)propanoic acid
Overview
Description
The compound "2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-imidazol-4-yl)propanoic acid" is a complex molecule that appears to incorporate an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole rings are known for their role in the structure of many important biological molecules, such as histidine and histamine. The compound also contains a propanoic acid moiety, suggesting the presence of a carboxylic acid functional group, which is commonly found in various bioactive compounds and pharmaceuticals.
Synthesis Analysis
While the specific synthesis of "this compound" is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, the copper-catalyzed C-N coupling reactions have been used to N-arylate imidazoles with aryl iodides, as described in the synthesis of 3-(Diphenylphosphino)propanoic acid, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a planar imidazole ring, which is known to participate in hydrogen bonding and pi-stacking interactions due to its aromaticity and the presence of nitrogen atoms. The propanoic acid moiety introduces a carboxylic acid group, which is capable of forming hydrogen bonds and contributing to the compound's solubility in water and other polar solvents.
Chemical Reactions Analysis
Imidazole rings, such as those found in β-imidazolyl-4(5)-propanoic acid, have been shown to catalyze the polymerization of nucleotides, indicating that the imidazole moiety in the compound of interest may also participate in similar biochemical reactions . Additionally, imidazole derivatives have been synthesized as inhibitors of specific enzymes, suggesting that the compound could potentially exhibit inhibitory activity against biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The imidazole ring contributes to its basicity and potential to engage in electron-donating interactions, while the carboxylic acid group would confer acidity and enhance solubility in polar solvents. The compound's stability and reactivity would be determined by the specific arrangement of these groups within the molecule. Imidazol-1-yl-acetic acid, a related compound, has been used as a green bifunctional organocatalyst, indicating that the compound may also have catalytic properties and could be involved in green chemistry applications .
Scientific Research Applications
Neuropharmacology of Related Compounds
- YM872, a compound with a somewhat similar structural motif, has been studied for its neuroprotective properties in conditions of cerebral ischemia. YM872 is a competitive alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist with significant neuroprotective efficacy in models of acute stroke, suggesting potential therapeutic applications in neurodegenerative diseases (Takahashi et al., 2006).
Antioxidant Capacity and Reaction Pathways
- Research on ABTS/PP decolorization assay elucidates the antioxidant capacity and specific reaction pathways of certain compounds, including those with benzothiazoline and imidazole rings. This underscores the importance of structural features in determining antioxidant efficacy, which could be relevant for exploring the antioxidant potential of the compound (Ilyasov et al., 2020).
Chemical Properties and Biological Activities
- The review of usnic acid, another compound with a complex structure, highlights its diverse biological activities, including antimicrobial and antiviral properties, alongside its potential toxicities. This suggests that structurally complex compounds often possess multifaceted biological effects and applications in pharmacology (Araújo et al., 2015).
Ionic Liquids and Phase Behavior
- Studies on the phase behavior of ionic liquids with various solutes, including aromatic compounds, provide insights into the solvent properties and applications of these liquids in different industrial and research contexts. This could inform the solubility and application potential of structurally similar compounds in solvent systems (Visak et al., 2014).
Downstream Processing in Biotechnology
- The review on downstream processing of biologically produced diols, such as 1,3-propanediol, outlines challenges and innovative solutions in the separation and purification processes. This highlights the importance of chemical properties and processing technologies in the industrial application of complex organic compounds (Xiu & Zeng, 2008).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-12-9-3-1-2-4-10(9)13(19)17(12)11(14(20)21)5-8-6-15-7-16-8/h1-4,6-7,11H,5H2,(H,15,16)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUUVOUXZNQMSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CN=CN3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294073 | |
Record name | NSC93967 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5959-79-5 | |
Record name | NSC93967 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC93967 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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